

A Technical Guide to the Chemical Properties and Structure of Pydiflumetofen

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Compound of Interest

Compound Name: Pydiflumetofen

Cat. No.: B1532787

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Executive Summary

Pydiflumetofen is a novel, broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, a group categorized under the Fungicide Resistance Action Committee (FRAC) Group 7.[1] Developed by Syngenta and marketed under trade names such as Miravis® and Adepidyn®, it represents a significant advancement in the pyrazole-carboxamide chemical group.[2][3] Its unique molecular structure, which combines a pyrazole acid with a substituted N-methoxy-amphetamine moiety, confers high efficacy against a wide range of fungal pathogens by disrupting cellular respiration.[2] This guide provides an in-depth analysis of **Pydiflumetofen**'s chemical structure, physicochemical properties, mechanism of action, synthesis, and the analytical methodologies essential for its study.

Chemical Identity and Structure

Pydiflumetofen is chemically identified as a substituted N-methoxy-(phenyl-ethyl)-pyrazole-carboxamide.[3] Its systematic IUPAC name is 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)-2-propanyl]-1H-pyrazole-4-carboxamide.[2]

Key Identifiers:

- CAS Number: 1228284-64-7[4]
- Molecular Formula: C₁₆H₁₆Cl₃F₂N₃O₂[4]

- Molecular Weight: 426.67 g/mol [2][5]

Structural Elucidation

The molecule's core is a pyrazole-4-carboxamide ring, featuring a difluoromethyl group at the C3 position and a methyl group on the ring nitrogen (N1). This acid moiety is linked via an amide bond to a unique N-methoxy side chain derived from a trichlorophenyl-substituted amphetamine analogue.[2]

A critical structural feature is the chiral center at the benzylic carbon of the ethylamine bridge, resulting in two enantiomers: (R)- and (S)-forms.[6][7] The commercial active ingredient is a racemic mixture (1:1 ratio) of these biologically active enantiomers.[6][7]

Caption: Chemical structure of **Pydiflumetofen**.

Physicochemical Properties

The physical and chemical properties of **Pydiflumetofen** dictate its environmental fate, biological uptake, and formulation requirements. It is an off-white, non-free-flowing powder with no odor.[3] Its low water solubility and high octanol/water partition coefficient indicate a lipophilic nature, suggesting it will readily partition into organic matrices and biological membranes.

Property	Value	Source
Appearance	Off-white solid powder	[2][3]
Melting Point	113 °C; Decomposes >96-283 °C	[2][3][8]
Water Solubility	1.5 mg/L (at 20-25 °C)	[2][3]
Log P (octanol/water)	3.8 (at 25 °C)	[2][3]
Vapor Pressure	5.30×10^{-8} Pa (at 25 °C)	[3]

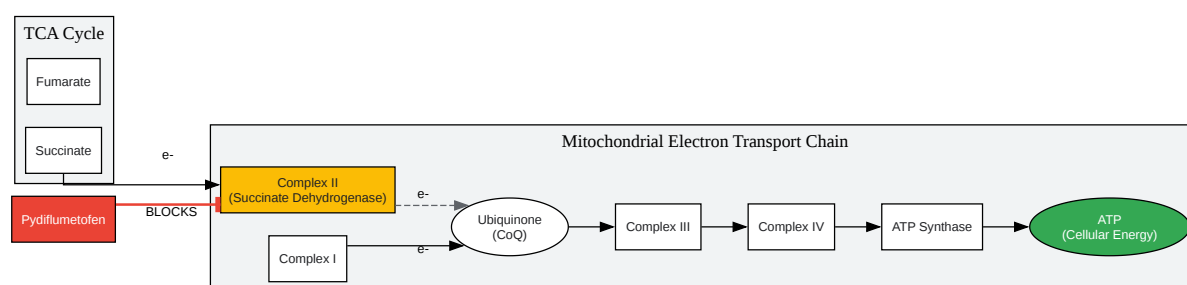
Mechanism of Action: Succinate Dehydrogenase Inhibition

Pydiflumetofen's fungicidal activity stems from its potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][3] This enzyme is a critical component of two central metabolic pathways: the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).

Causality of Action:

- **Binding:** **Pydiflumetofen** binds to the ubiquinone (Coenzyme Q) reduction site (Q-site) of the SDH enzyme complex.[2][9]
- **Inhibition:** This binding physically blocks the natural substrate, ubiquinone, from docking with the enzyme.[2]
- **Metabolic Disruption:** The inhibition of SDH halts the oxidation of succinate to fumarate in the TCA cycle and, crucially, prevents the transfer of electrons to the ETC.[10]
- **Energy Depletion:** The disruption of the ETC leads to a rapid cessation of adenosine triphosphate (ATP) synthesis, depriving the fungal cells of the energy required for growth, spore germination, and reproduction, ultimately resulting in cell death.[10]

The N-methoxy-pyrazole-carboxamide structure is specifically engineered for high affinity and potent binding to the fungal SDH enzyme, while showing lower affinity for the mammalian equivalent, which is a key factor in its selective toxicity.



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Caption: **Pydiflumetofen** blocks the electron transport chain at Complex II.

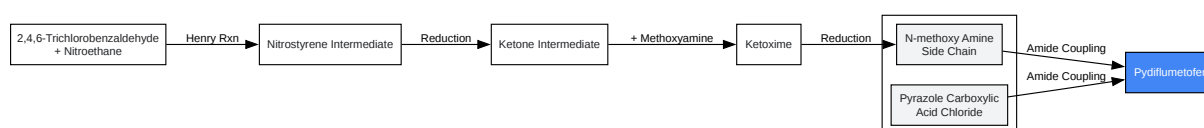
Synthesis Overview

The synthesis of **Pydiflumetofen** is a multi-step process that builds the two key fragments—the pyrazole carboxylic acid and the trichlorophenyl ethylamine derivative—before their final coupling.^{[2][6]}

A representative pathway begins with 2,4,6-trichlorobenzaldehyde.^[2]

- **Henry Reaction:** The aldehyde undergoes a Henry reaction with nitroethane to form a nitrostyrene intermediate.^[2]
- **Reduction & Oximation:** This intermediate is reduced to a ketone, which then reacts with methoxyamine to form a ketoxime.^[2]
- **Amine Formation:** The ketoxime is subsequently reduced, for example with sodium cyanoborohydride, to yield the required N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine.^[2]
- **Amide Coupling:** In parallel, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is prepared and typically converted to its more reactive acid chloride. This acid chloride is then coupled with the synthesized amine to form the final **pydiflumetofen** amide.^{[2][6]}

The synthesis is optimized for high yield and purity, employing purification steps like crystallization or chromatography.^[6]



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Caption: High-level synthetic workflow for **Pydiflumetofen**.

Analytical Methodologies

Accurate quantification of **Pydiflumetofen** residues in complex matrices such as crops, soil, and animal products is critical for regulatory compliance and research. The standard approach involves a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction followed by analysis using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[\[11\]](#)[\[12\]](#)[\[13\]](#)

Protocol: Pydiflumetofen Residue Analysis in Plant Matrix

This protocol provides a validated methodology for determining **Pydiflumetofen** residues.

Expertise & Causality:

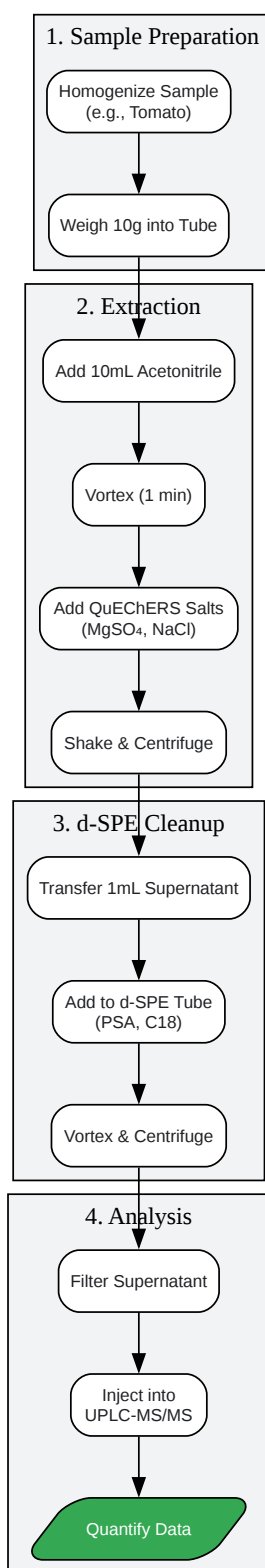
- Homogenization: Ensures the sample is representative. Cryogenic grinding is preferred for heat-labile analytes, though not strictly necessary here.
- Extraction Solvent: Acetonitrile is chosen for its ability to efficiently extract a wide range of pesticide polarities while minimizing co-extraction of lipids and proteins compared to acetone.[\[11\]](#) The addition of a small amount of acid (e.g., formic acid) can improve the extraction efficiency for certain compounds and stabilize the analyte.[\[13\]](#)
- Salting-Out: The addition of salts like MgSO_4 (to absorb water) and NaCl (to induce phase separation) forces the analyte from the aqueous phase into the acetonitrile layer, concentrating the sample and cleaning it up simultaneously.
- Dispersive SPE (d-SPE) Cleanup: This is the critical cleanup step.
 - PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.[\[13\]](#)
 - C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes.[\[11\]](#)[\[13\]](#)
 - GCB (Graphitized Carbon Black): Used for samples with high pigment content (e.g., spinach, kale) to remove sterols and chlorophyll. Caution: GCB can adsorb planar analytes, so its use must be validated.

- UPLC-MS/MS Detection: Provides exceptional sensitivity and selectivity. The Multiple Reaction Monitoring (MRM) mode ensures that only the specific precursor-to-product ion transition for **Pydiflumetofen** is detected, eliminating matrix interference.[\[11\]](#)

Step-by-Step Methodology:

- Sample Preparation:
 - Weigh 10 g of a homogenized plant sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile (containing 0.1% formic acid).
 - Vortex vigorously for 1 minute to ensure thorough mixing.
- Extraction:
 - Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
 - Seal and shake vigorously for 1 minute.
 - Centrifuge at ≥4000 rpm for 5 minutes.
- Cleanup (d-SPE):
 - Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 50 mg PSA and 50 mg C18).[\[13\]](#)
 - Vortex for 30 seconds.
 - Centrifuge at ≥10,000 rpm for 2 minutes.
- Final Preparation & Analysis:
 - Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an LC vial.
 - Inject the sample into the UPLC-MS/MS system.
 - Instrumentation:

- Column: A reverse-phase column such as an HSS T3 is effective.[\[11\]](#)
- Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid and/or 5mM ammonium acetate to promote ionization).[\[12\]](#)
- Ionization: Electrospray Ionization in Positive Mode (ESI+).[\[11\]](#)
- Detection: Tandem Mass Spectrometer operating in MRM mode.



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Caption: Analytical workflow for **Pydiflumetofen** residue determination.

Conclusion

Pydiflumetofen is a highly effective SDHI fungicide with a well-defined chemical structure and mode of action. Its lipophilic nature and potent inhibition of mitochondrial Complex II provide broad-spectrum fungicidal control. The technical understanding of its synthesis and the availability of robust analytical methods like QuEChERS with UPLC-MS/MS enable precise study and monitoring of this important agricultural tool. This guide provides the foundational chemical and methodological knowledge necessary for researchers and scientists working with this advanced active ingredient.

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